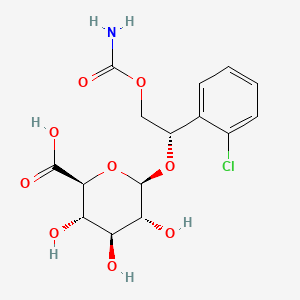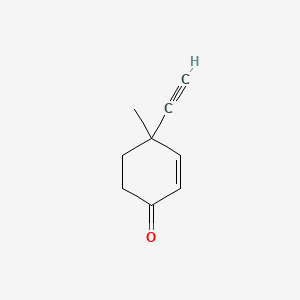
4-Ethynyl-4-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-4-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H10O It is a derivative of cyclohexenone, characterized by the presence of an ethynyl group and a methyl group attached to the cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-methylcyclohex-2-en-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-2-enone as the starting material.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where cyclohex-2-enone is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group is introduced via a methylation reaction, where the intermediate product is treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-4-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-4-methylcyclohex-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the enone moiety can undergo Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-enone: A parent compound with similar structural features but lacking the ethynyl and methyl groups.
4-Methylcyclohex-2-enone: Similar structure but without the ethynyl group.
4-Ethynylcyclohex-2-enone: Lacks the methyl group but contains the ethynyl group.
Eigenschaften
CAS-Nummer |
152428-87-0 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.178 |
IUPAC-Name |
4-ethynyl-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-3-9(2)6-4-8(10)5-7-9/h1,4,6H,5,7H2,2H3 |
InChI-Schlüssel |
CLCVLGLTDIQURP-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)C=C1)C#C |
Synonyme |
2-Cyclohexen-1-one, 4-ethynyl-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



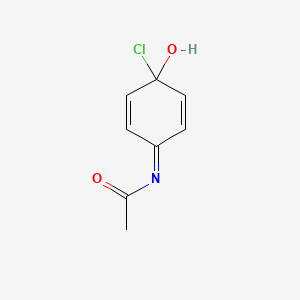
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)

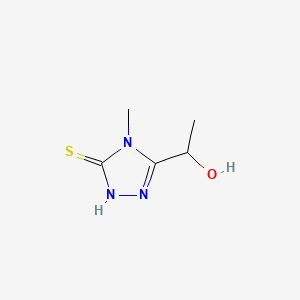
![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)
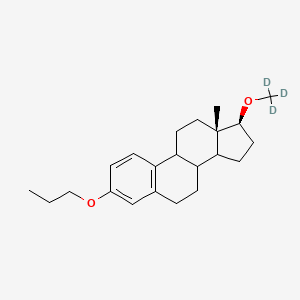
![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
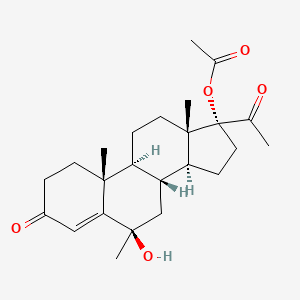


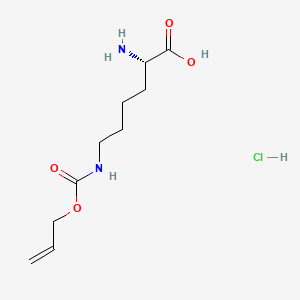
![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)
